

(S)-1-Boc-2-azetidinemethanol physical properties

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Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

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An In-depth Technical Guide to the Physical Properties of **(S)-1-Boc-2-azetidinemethanol**

Introduction

(S)-1-Boc-2-azetidinemethanol, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including the protective tert-butoxycarbonyl (Boc) group and the reactive hydroxymethyl group, make it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the physical properties of **(S)-1-Boc-2-azetidinemethanol**, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Core Physical Properties

The physical characteristics of **(S)-1-Boc-2-azetidinemethanol** are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented below.

Property	Value
Molecular Formula	C ₉ H ₁₇ NO ₃ [1]
Molecular Weight	187.24 g/mol [1][2]
Appearance	Colorless to light yellow clear liquid[1]
Density	1.05 g/mL[1]
Refractive Index (n _{20D})	1.46[1]
Optical Rotation ([α] _{20D})	-76 to -72 ° (c = 1 in MeOH)[1]
Purity	≥ 98% (Chiral purity)[1]
Storage Conditions	2 - 8 °C[1]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring key physical parameters.

Melting Point Determination (General Protocol for Organic Solids)

While **(S)-1-Boc-2-azetidinemethanol** is a liquid at room temperature, the determination of the melting point is a standard procedure for characterizing related solid organic compounds. The melting point can indicate the purity of a substance, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[3] Impurities tend to lower and broaden the melting range.[3] Two common methods are the Mel-Temp apparatus and the Thiele tube method.[3]

Method 1: Mel-Temp Apparatus

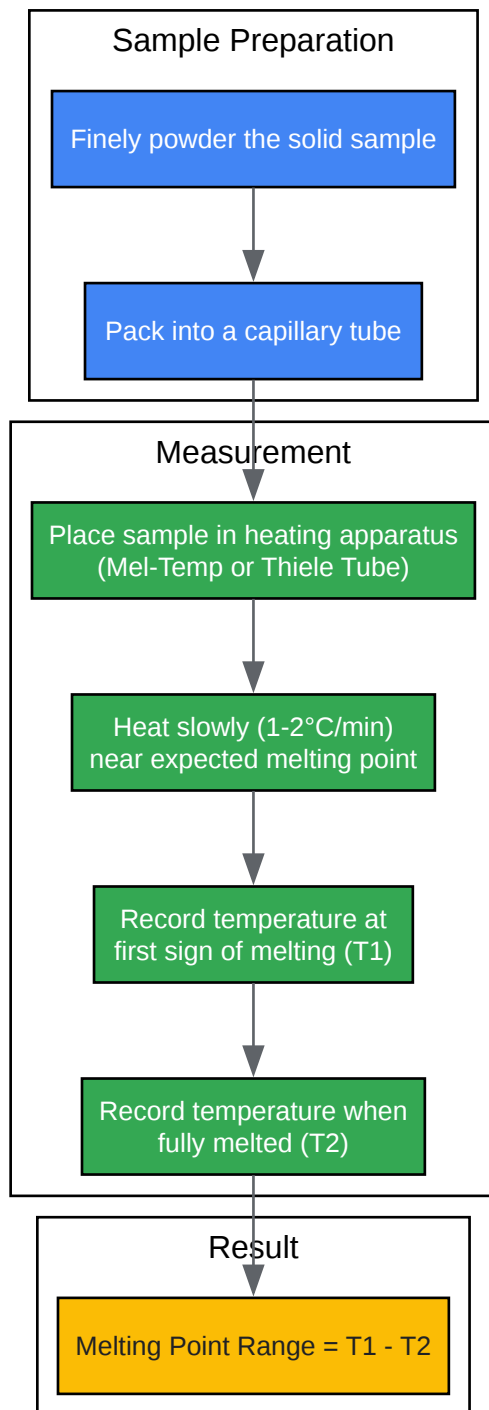
- **Sample Preparation:** A small amount of the finely powdered organic solid is packed into a capillary tube.[3]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the Mel-Temp apparatus, and the thermometer is inserted into the designated well.

- Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.
- Accurate Measurement: A fresh sample is heated slowly, at a rate of about 2°C per minute, especially near the expected melting point.[3]
- Observation: The temperatures at which the substance begins to melt and when it completely liquefies are recorded as the melting point range.[4]

Method 2: Thiele Tube Method

- Sample Preparation: The solid sample is packed into a capillary tube.[3]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then suspended in a Thiele tube containing a high-boiling point liquid like mineral oil.[3]
- Heating: The side arm of the Thiele tube is gently heated to create a convection current that ensures uniform heating of the liquid bath.[3]
- Observation: The melting range is observed and recorded as in the Mel-Temp method.[3]

Workflow for Melting Point Determination

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Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

Optical rotation is a critical physical property for chiral molecules like **(S)-1-Boc-2-azetidinemethanol**, as it confirms the stereochemical identity of the compound.^[5] The measurement is performed using a polarimeter.^{[5][6]}

Protocol:

- **Instrument Preparation:** The polarimeter is turned on and allowed to warm up for at least 10 minutes.^[6] The instrument is set to the "optical rotation" mode.^[6]
- **Blank Measurement:** A polarimeter cell is filled with the pure solvent (e.g., methanol, as specified for the target compound) to be used for the sample solution. This "blank" is placed in the polarimeter, and the instrument is zeroed.^[6]
- **Sample Preparation:** A solution of the chiral compound is prepared at a known concentration (c), typically in g/mL.^{[6][7]} For **(S)-1-Boc-2-azetidinemethanol**, a concentration of 1 g in methanol is specified.^[1]
- **Sample Measurement:** The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.^[6] The cell is placed in the instrument, and the observed rotation (α) is measured.^[6] The temperature (T) and the wavelength of the light source (λ , typically the sodium D-line at 589 nm) are also recorded.^{[7][8]}
- **Calculation of Specific Rotation:** The specific rotation ($[\alpha]$) is calculated using the following formula^{[5][6][9]}:

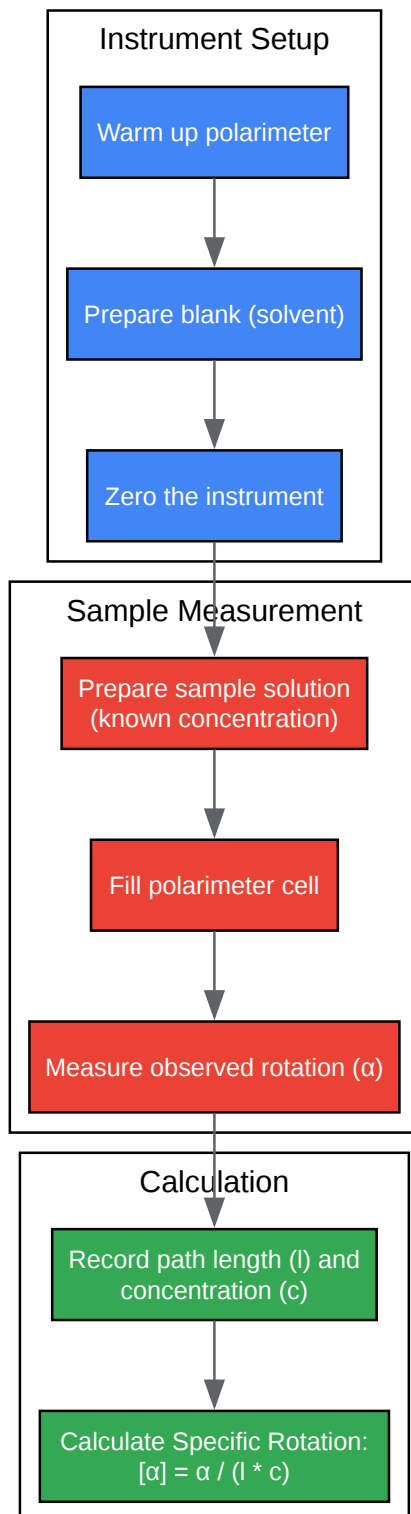
$$[\alpha]_{T\lambda} = \alpha / (l * c)$$

Where:

- α is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.
- T is the temperature in degrees Celsius.

- λ is the wavelength of the light.

Workflow for Optical Rotation Measurement

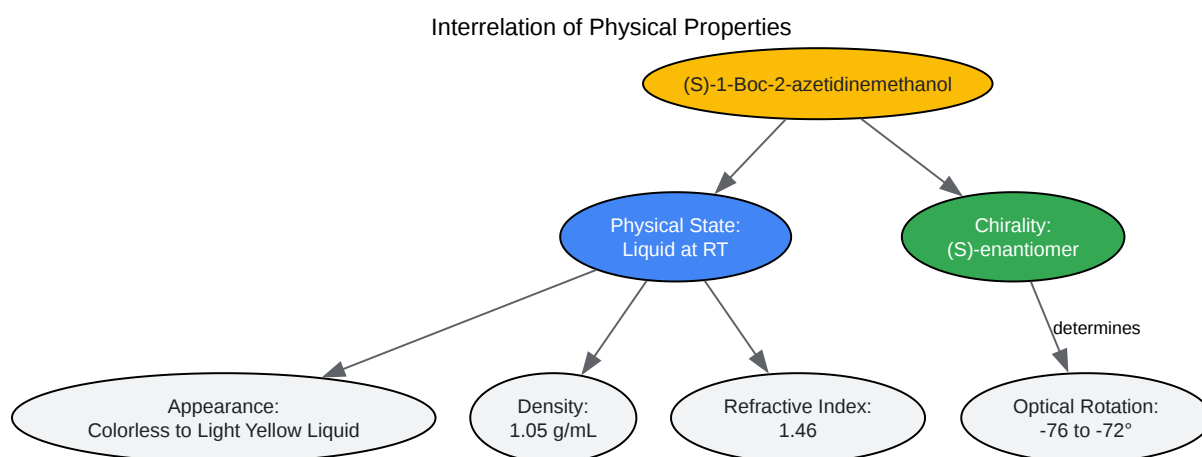


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Caption: Workflow for Optical Rotation Measurement.

Logical Relationships of Physical Properties

The physical state and properties of **(S)-1-Boc-2-azetidinemethanol** are interconnected. The following diagram illustrates these relationships.



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Caption: Interrelation of Physical Properties.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of **(S)-1-Boc-2-azetidinemethanol** and the experimental protocols for their determination. The data and methodologies presented are essential for the effective use of this compound in research and development, particularly in the fields of synthetic organic chemistry and drug discovery. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data.

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